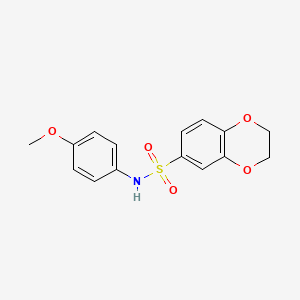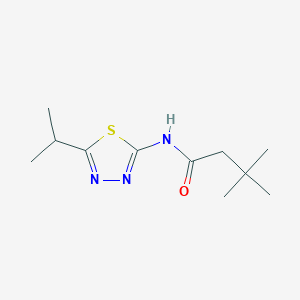
N-(3-acetylphenyl)-N'-2-naphthylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-N'-2-naphthylurea, commonly known as ANU, is a synthetic compound that has gained attention for its potential applications in scientific research. ANU is a member of the urea family of compounds, which are known for their diverse range of biological activities. In
Wissenschaftliche Forschungsanwendungen
ANU has been shown to have a range of potential applications in scientific research. One of the primary areas of interest is in cancer research, as ANU has been shown to inhibit the growth of cancer cells. Additionally, ANU has been studied for its potential use in treating Alzheimer's disease, as it has been shown to have neuroprotective effects. ANU has also been studied for its potential use as an anti-inflammatory agent and as a treatment for cardiovascular disease.
Wirkmechanismus
The mechanism of action of ANU is not fully understood, but it is believed to act through a variety of pathways. ANU has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. Additionally, ANU has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. ANU has also been shown to have anti-inflammatory effects, which may contribute to its potential use in treating cardiovascular disease.
Biochemical and Physiological Effects:
ANU has been shown to have a range of biochemical and physiological effects. In cancer cells, ANU has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anti-cancer effects. ANU has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of certain cytokines. Additionally, ANU has been shown to have neuroprotective effects, which may be due to its ability to scavenge free radicals and inhibit oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ANU is that it is a readily available compound that can be synthesized in large quantities. Additionally, ANU has been shown to have a range of potential applications in scientific research, making it a versatile compound. However, one limitation of ANU is that its mechanism of action is not fully understood, which may limit its potential use in certain areas of research.
Zukünftige Richtungen
There are several future directions for research on ANU. One area of interest is in further elucidating the mechanism of action of ANU, which may lead to the development of more targeted therapies. Additionally, ANU has been shown to have potential applications in treating a range of diseases, and further research may lead to the development of new treatments. Finally, ANU may have potential applications in drug delivery, as it has been shown to be a promising candidate for encapsulation in nanoparticles.
Conclusion:
In conclusion, ANU is a synthetic compound that has gained attention for its potential applications in scientific research. ANU has been shown to have a range of potential applications in cancer research, Alzheimer's disease, and cardiovascular disease. ANU has also been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. While there are limitations to the current understanding of ANU's mechanism of action, there are several future directions for research that may lead to the development of new treatments and therapies.
Synthesemethoden
ANU is typically synthesized through a reaction between 2-naphthylamine and 3-acetylbenzoyl isocyanate. This reaction results in the formation of ANU as a white crystalline solid. The synthesis of ANU has been optimized to increase yield and purity, making it a readily available compound for scientific research.
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-13(22)15-7-4-8-17(11-15)20-19(23)21-18-10-9-14-5-2-3-6-16(14)12-18/h2-12H,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPIBOWZDPVIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5864049.png)


![2'-{[(3-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5864082.png)
![[4-(benzyloxy)-3-chloro-5-methoxyphenyl]methanol](/img/structure/B5864084.png)
![1-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5864089.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5864097.png)
![2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5864098.png)
![2-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B5864111.png)
![N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5864123.png)
![N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5864131.png)

![2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B5864140.png)